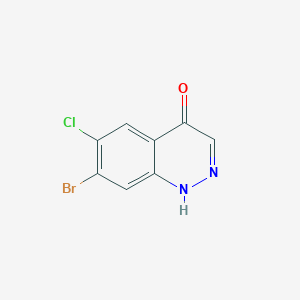
7-Bromo-6-chlorocinnolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-溴-6-氯噌啉-4-醇是噌啉的卤代衍生物,噌啉是一种杂环芳香族有机化合物。该化合物以在第 7 位和第 6 位分别存在溴和氯原子,以及在噌啉环的第 4 位存在羟基为特征。
准备方法
合成路线和反应条件
7-溴-6-氯噌啉-4-醇的合成通常涉及噌啉衍生物的卤化。一种常见的方法包括噌啉-4-醇的溴化和氯化。反应条件通常包括在合适的溶剂和催化剂的存在下使用溴和氯源来实现区域选择性卤化。
工业生产方法
7-溴-6-氯噌啉-4-醇的工业生产可能涉及大规模卤化工艺。这些工艺针对高产率和高纯度进行了优化,通常利用连续流动反应器和先进的纯化技术来确保最终产品的质量一致。
化学反应分析
反应类型
7-溴-6-氯噌啉-4-醇可以进行各种化学反应,包括:
取代反应: 在适当条件下,卤原子可以被其他亲核试剂取代。
氧化和还原: 羟基可以参与氧化和还原反应,导致形成不同的衍生物。
偶联反应: 该化合物可以参与偶联反应,例如 Suzuki-Miyaura 偶联,以形成更复杂的分子。
常用试剂和条件
取代反应: 常用试剂包括胺或硫醇等亲核试剂,通常在碱的存在下进行。
氧化和还原: 常用试剂包括高锰酸钾(氧化)或硼氢化钠(还原)。
偶联反应: Suzuki-Miyaura 偶联反应通常使用钯催化剂和硼酸。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。例如,取代反应可以生成各种取代的噌啉衍生物,而偶联反应可以生成联芳基化合物。
科学研究应用
7-溴-6-氯噌啉-4-醇具有多种科学研究应用:
药物化学: 该化合物因其作为药物设计中药效团的潜力而被研究,特别是其抗菌和抗癌特性。
材料科学: 它被用于合成先进材料,包括有机半导体和发光二极管 (LED)。
生物学研究: 该化合物因其与生物大分子(如蛋白质和核酸)的相互作用而被研究,以了解其作用机制和潜在的治疗用途。
作用机制
7-溴-6-氯噌啉-4-醇的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性。例如,它可能抑制参与细胞增殖的某些酶,使其具有作为抗癌剂的潜在用途。确切的途径和靶标可能因具体的应用和生物学背景而异。
相似化合物的比较
类似化合物
7-溴-6-氯喹唑啉-4(3H)-酮: 另一种具有类似结构特征的卤代杂环化合物。
7-溴-4-氯-1H-吲唑-3-胺: 一种用于合成药物中间体的相关化合物。
独特性
7-溴-6-氯噌啉-4-醇的独特性在于其在噌啉环上的特定取代模式,赋予其独特的化学和生物学性质。它将溴、氯和羟基结合在一起,使其成为各种合成应用的多功能中间体,也是药物化学和材料科学研究中宝贵的化合物。
生物活性
7-Bromo-6-chlorocinnolin-4-ol is a heterocyclic compound that belongs to the cinnoline family, characterized by its unique molecular structure featuring bromine and chlorine substituents along with a hydroxyl group. This combination enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C8H4BrClN2O, with a molecular weight of approximately 243.49 g/mol. The presence of halogen atoms (bromine and chlorine) contributes to its electron-withdrawing properties, which can enhance the electrophilicity of the aromatic ring, potentially influencing its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Antimicrobial Activity : Similar compounds in the cinnoline family have demonstrated antimicrobial properties, suggesting potential effectiveness against bacterial and fungal infections.
- Antiviral Properties : The structural characteristics may allow for interactions with viral proteins, inhibiting their function.
- Anticancer Effects : Compounds with similar structures have been shown to inhibit cancer cell proliferation, particularly in tumors associated with specific mutations such as KRAS.
The specific biological mechanisms of this compound are still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell proliferation and survival, particularly those activated by oncogenic mutations.
Anticancer Activity
A study highlighted in a patent application indicated that this compound could inhibit the proliferation of cancer cells harboring KRAS mutations. This suggests its potential as a targeted therapeutic agent for specific cancers, including colorectal and non-small cell lung cancer .
Interaction Studies
Interaction studies have focused on understanding how this compound binds to various biological targets. These studies are essential for elucidating its therapeutic potential and side effects .
Comparative Analysis with Related Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 6-Chloroquinolin-4-ol | Lacks bromine substitution; different activity | Moderate antimicrobial effects |
| 7-Bromoquinoline | Lacks chlorine substitution; different reactivity | Limited anticancer properties |
| 6-Bromoquinazoline | Different heterocyclic framework | Distinct pharmacological profile |
| 5-Bromo-cinnoline | Lacks hydroxyl group; different solubility | Variable bioactivity |
属性
分子式 |
C8H4BrClN2O |
|---|---|
分子量 |
259.49 g/mol |
IUPAC 名称 |
7-bromo-6-chloro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)3-11-12-7/h1-3H,(H,12,13) |
InChI 键 |
ZTEABWDIXUPWDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Br)NN=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















